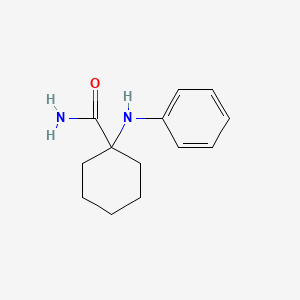
1-(Phenylamino)cyclohexane-1-carboxamide
Vue d'ensemble
Description
1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C13H18N2O . It is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide involves the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative. This is then hydrolyzed using sulfuric acid at room temperature to produce the amidic compound .Molecular Structure Analysis
The molecular structure of 1-(Phenylamino)cyclohexane-1-carboxamide is represented by the InChI code: 1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide include the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative, followed by hydrolysis using sulfuric acid .Physical And Chemical Properties Analysis
1-(Phenylamino)cyclohexane-1-carboxamide is a yellow viscous oil with a melting point of 92 °C . Its molecular weight is 218.29 g/mol .Applications De Recherche Scientifique
Antitumor Activity
- A study synthesized derivatives of 1-(phenylamino)cyclohexane-1-carboxamide and evaluated their antitumor activity against various cancer cell lines. One compound showed promising activity against the breast cancer cell line MCF-7, indicating potential as an antitumor agent (Abd-Allah & Elshafie, 2018).
Chemical Synthesis Applications
- Research on 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights a one-pot domino reaction process for their synthesis. This method simplifies the synthesis of these compounds, which are related to 1-(phenylamino)cyclohexane-1-carboxamide (Ziyaadini et al., 2011).
Analgesic Properties
- Another study synthesized methyl 1-bromocyclohexane carboxylates derivatives, similar in structure to 1-(phenylamino)cyclohexane-1-carboxamide, demonstrating analgesic activity and low toxicity. This suggests potential applications in pain management (Kirillov et al., 2012).
Amidation and Imidation of Alkanes
- A study on copper-catalyzed reactions of alkanes with simple amides and imides, relevant to the chemistry of 1-(phenylamino)cyclohexane-1-carboxamide, showed functionalization at secondary C-H bonds. This process is significant for chemical synthesis and modifications (Tran et al., 2014).
Polyamide Synthesis
- Research into the synthesis of aromatic polyamides containing the cyclohexane structure, similar to 1-(phenylamino)cyclohexane-1-carboxamide, explored the production of polymers with high thermal stability. This is useful for advanced materials applications (Hsiao et al., 1999).
Mass Spectral and Fragmentation Pattern Analysis
- A study on the mass spectral and fragmentation patterns of cyclohexanedione derivatives, related to 1-(phenylamino)cyclohexane-1-carboxamide, provided insights into their chemical properties. This has implications for pharmaceutical and analytical chemistry (Ogunleye, 2005).
Safety And Hazards
The safety information for 1-(Phenylamino)cyclohexane-1-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-anilinocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZOZJLNZBBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361424 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylamino)cyclohexane-1-carboxamide | |
CAS RN |
64269-12-1 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



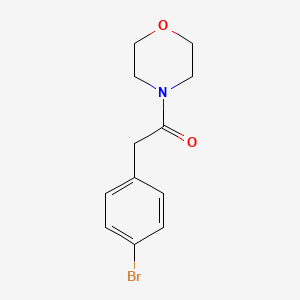
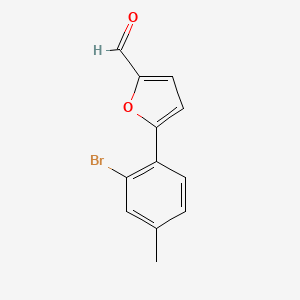
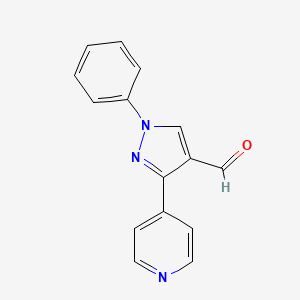
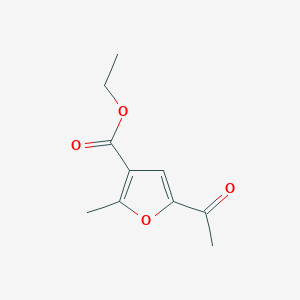
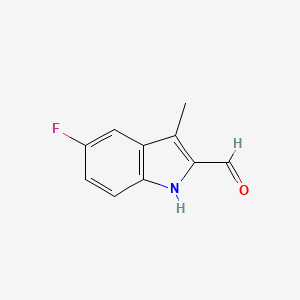
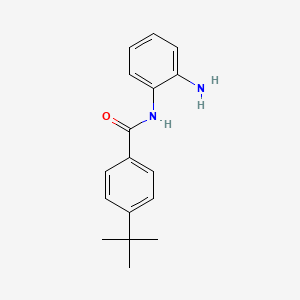
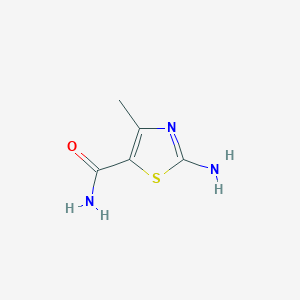

![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)
![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
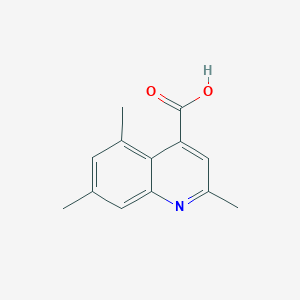
![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)
![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)